molecular formula C16H24N4O2S3 B11095260 2-[[5-(2-Oxidanylidene-2-piperidin-1-yl-ethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-1-piperidin-1-yl-ethanone

2-[[5-(2-Oxidanylidene-2-piperidin-1-yl-ethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-1-piperidin-1-yl-ethanone

Cat. No.: B11095260
M. Wt: 400.6 g/mol
InChI Key: YTCMTIFALGPSKZ-UHFFFAOYSA-N
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Description

2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE is a complex organic compound featuring a piperidine ring, a thiadiazole ring, and multiple sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperidine derivatives with thiadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at lower temperatures in the presence of a base .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE is unique due to its combination of piperidine, thiadiazole, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H24N4O2S3

Molecular Weight

400.6 g/mol

IUPAC Name

2-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C16H24N4O2S3/c21-13(19-7-3-1-4-8-19)11-23-15-17-16(25-18-15)24-12-14(22)20-9-5-2-6-10-20/h1-12H2

InChI Key

YTCMTIFALGPSKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NSC(=N2)SCC(=O)N3CCCCC3

Origin of Product

United States

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